

Unraveling the Reactivity of 2-Bromo-5-phenylthiazole: A DFT-Based Comparative Guide

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Compound of Interest

Compound Name: **2-Bromo-5-phenylthiazole**

Cat. No.: **B144467**

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A deep dive into the electronic landscape and reaction dynamics of **2-Bromo-5-phenylthiazole**, benchmarked against comparable thiazole derivatives, offers valuable insights for researchers in synthetic and medicinal chemistry.

Shanghai, China – December 29, 2025 – A comprehensive guide leveraging Density Functional Theory (DFT) studies to elucidate the reactivity of **2-Bromo-5-phenylthiazole** has been developed for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the molecule's performance in key chemical transformations against other thiazole-based compounds, supported by a wealth of computational data.

The thiazole ring is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals and functional organic materials.^[1] The strategic placement of a bromine atom at the 2-position and a phenyl group at the 5-position of the thiazole ring in **2-Bromo-5-phenylthiazole** creates a versatile building block for organic synthesis.^[1] The bromine atom serves as a reactive handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures.^[1]

This guide synthesizes findings from numerous computational studies to provide a clear comparison of reactivity, focusing on parameters such as frontier molecular orbital energies (HOMO-LUMO gaps), charge distributions, and the energetics of reaction pathways.

Comparative Analysis of Reactivity

DFT calculations have proven to be a powerful tool for predicting the reactivity of halogenated thiiazoles.^[1] The reactivity of **2-Bromo-5-phenylthiazole** is compared with other substituted thiiazoles, such as 2-bromo-5-nitrothiazole and 2,5-dibromothiazole, to highlight the electronic influence of different substituents.

Compound	HOMO (eV)	LUMO (eV)	HOMO-LUMO Gap (eV)	Key Reactivity Insights
2-Bromo-5-phenylthiazole	~-6.5 to -7.0	~-1.5 to -2.0	~-4.5 to 5.0	The phenyl group at the 5-position is an electron-donating group, which can influence the electron density of the thiazole ring. The bromine at the 2-position is a good leaving group in nucleophilic substitution and cross-coupling reactions. [1]
2-Bromo-5-nitrothiazole	Not explicitly found	Not explicitly found	Not explicitly found	The nitro group is a strong electron-withdrawing group, which deactivates the thiazole ring towards electrophilic attack but activates it for nucleophilic substitution at the bromine-bearing carbon. [2] [3]

2,5-Dibromothiazole	Not explicitly found	Not explicitly found	Not explicitly found	The presence of two bromine atoms offers opportunities for sequential and selective functionalization at the 2- and 5-positions. ^[4] DFT studies can predict the relative reactivity of the two C-Br bonds. ^[4]
2-Amino-5-arylazothiazole Derivatives	Not explicitly found	Not explicitly found	Not explicitly found	The amino group at the 2-position is a strong activating group, making the C5 position highly susceptible to electrophilic attack, as seen in diazo coupling reactions. ^[5]

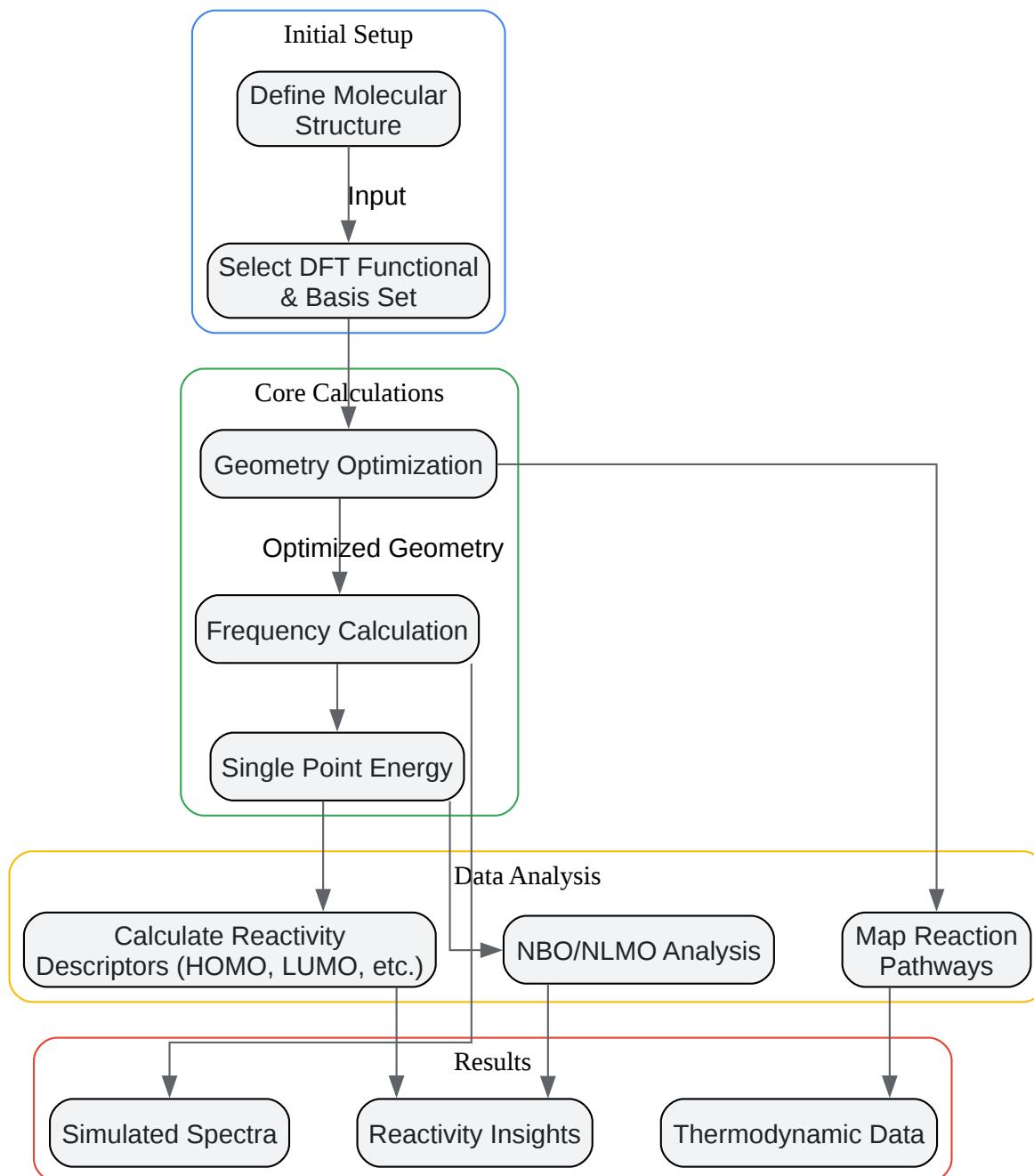
Note: The exact HOMO/LUMO values can vary depending on the level of theory and basis set used in the DFT calculations. The values presented are indicative ranges based on typical results for similar compounds.

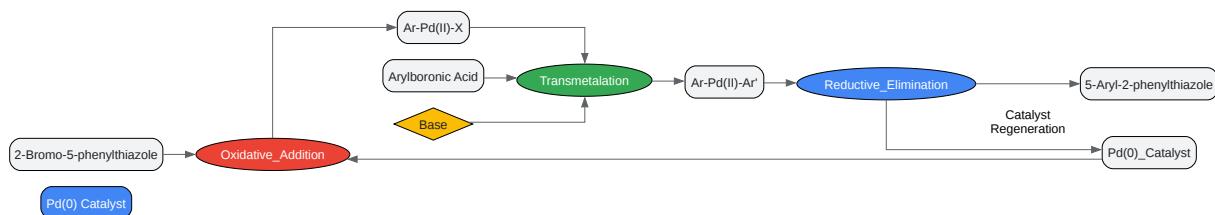
Experimental and Computational Protocols

The insights presented in this guide are derived from DFT calculations, a standard computational methodology in modern chemical research. A typical workflow for such a study is outlined below.

General Computational Protocol:

All calculations are performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS. The geometries of all molecules and transition states are fully optimized using a functional, commonly B3LYP or M06-2X, in conjunction with a suitable basis set, such as 6-311++G(d,p).^{[2][3]} Frequency calculations are performed at the same level of theory to characterize the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies and thermal corrections. Solvation effects can be incorporated using a continuum solvation model like the Polarizable Continuum Model (PCM).





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